2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : This research discusses a new methodology for removing the sulfone moiety from ethyl 2-(pyridin-2-ylsulfonyl)hexanoate and related compounds, providing a pathway to synthesize α-fluoro esters and potentially related compounds like 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (Wnuk et al., 1996).
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide : This study provides insight into the structural and supramolecular arrangements of compounds that share structural motifs with the compound of interest, which could inform its potential binding interactions and molecular conformations (Jacobs et al., 2013).
Chemical Properties and Applications
Base-Free Transfer Hydrogenation of Ketones : This paper involves N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in the context of catalysis, suggesting areas where the compound might find utility in facilitating or being subjected to chemical reactions (Ruff et al., 2016).
Syntheses of Ring-Fluorinated Isoquinolines and Quinolines : Discusses the synthesis of fluorinated compounds through intramolecular substitution, which could be relevant for understanding or predicting the chemical behavior of the compound (Ichikawa et al., 2006).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2S/c1-24-13-10-17-14-16(8-9-19(17)24)20(25-11-4-5-12-25)15-23-28(26,27)21-7-3-2-6-18(21)22/h2-3,6-9,14,20,23H,4-5,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSSKXBCDAYVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide |
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